N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Description

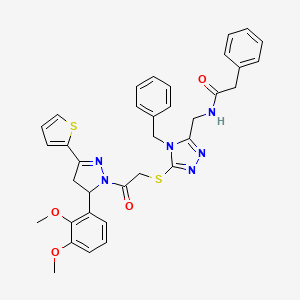

The compound N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a structurally complex molecule featuring a 1,2,4-triazole core, a pyrazoline ring, thiophene, benzyl, and dimethoxyphenyl substituents. Its synthesis likely involves multi-step reactions, including S-alkylation and cyclocondensation, as observed in analogous triazole derivatives .

Properties

IUPAC Name |

N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O4S2/c1-44-29-16-9-15-26(34(29)45-2)28-20-27(30-17-10-18-46-30)39-41(28)33(43)23-47-35-38-37-31(40(35)22-25-13-7-4-8-14-25)21-36-32(42)19-24-11-5-3-6-12-24/h3-18,28H,19-23H2,1-2H3,(H,36,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBSBPCGZWFTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture, combining a 1,2,4-triazole, pyrazoline, and thioether linkage. Key comparisons with structurally related compounds include:

Table 1: Structural analogs and their key features

Key Observations :

- The 2,3-dimethoxyphenyl group may improve lipophilicity compared to halogenated analogs (e.g., compounds [10–15] with 2,4-difluorophenyl), influencing membrane permeability .

- The thioether linkage in the target compound is structurally analogous to S-alkylated triazoles reported by Safonov (2020), which showed enhanced stability and bioactivity compared to N-alkylated variants .

Comparison with Analogous Routes :

- Compound 878065-05-5 () uses a similar S-alkylation strategy but substitutes the pyrazoline ring with a hydroxyamino-oxoethyl group, simplifying the synthesis .

- Hotsulia et al. (2019) employed microwave-assisted synthesis for triazole-acetamide derivatives, achieving higher yields (75–85%) compared to conventional reflux methods (60–70%) .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from analogs:

Crystallographic and Spectroscopic Data

- Spectral Confirmation : The IR spectrum of the target compound should show absence of νC=O (indicating cyclization) and presence of νC=S (~1240–1255 cm⁻¹), consistent with triazole-thione tautomers .

- Crystallography : SHELXL () and ORTEP () are widely used for refining similar structures. For example, compounds [10–15] were resolved with SHELXL, revealing planar triazole cores and dihedral angles <10° between aromatic rings .

Computational and QSAR Insights

- Molecular Descriptors : The van der Waals volume and electronic parameters (e.g., HOMO-LUMO gap) of the target compound likely differ from simpler triazoles due to its extended conjugation and bulky substituents .

- Similarity Metrics : Tanimoto coefficients () suggest moderate similarity (~0.6–0.7) to antifungal triazoles like fluconazole, primarily due to the triazole-thioether motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.